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Introduction

AS-1763, also known as docirbrutinib, is a potent, selective, and orally available non-covalent
inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is under investigation for the treatment of B-
cell malignancies, particularly in cases that have developed resistance to other BTK inhibitors.
[3][4] The emergence of resistance to first-generation covalent BTK inhibitors, often through
mutations at the C481 residue of BTK, has created a significant clinical challenge.[1][3] AS-
1763 is designed to overcome this by binding to BTK in a reversible manner, independent of
the C481 residue, and has shown efficacy against both wild-type and various mutant forms of
BTK.[1][5] These application notes provide detailed protocols and data for utilizing AS-1763 as
a tool to study drug resistance mechanisms in B-cell malignancies.

Mechanism of Action and Resistance

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for
the proliferation and survival of malignant B-cells.[1][6] Covalent BTK inhibitors, such as
ibrutinib, form an irreversible bond with the cysteine residue at position 481 in the BTK active
site.[3] A common mechanism of acquired resistance is the mutation of this cysteine to a serine
(C481S), which prevents the covalent binding of these inhibitors.[1][2] More recently, non-C481
mutations have been identified that confer resistance to non-covalent BTK inhibitors like
pirtobrutinib.[5][7]
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AS-1763 is a pan-mutant BTK inhibitor that has demonstrated potent activity against wild-type
BTK and a range of clinically relevant mutants, including C481x, T474x, and L528x.[1][4][5] Its
non-covalent binding mode allows it to effectively inhibit BTK even when the C481 residue is
mutated.[3]

Data Presentation
Table 1: In Vitro Inhibitory Activity of AS-1763 against

Wild-Type and Mutant BTK

Target AS-1763 IC50 (nM)
Wild-Type BTK (activated) 0.85[2]
C481S Mutant BTK 0.99[2]

Other c/ncBTKi-resistant mutations (C481x,

<10[5]
T474x, L528x)

Table 2: Preliminary Clinical Efficacy of Docirbrutinib

AS-1763) | | b Study (NCT05602363)

Patient Population Treatment Dose Outcome

3 of 4 patients (75%) achieved

Chronic Lymphocytic )
=300 mg BID Partial Response (PR) or PR

Leukemia (CLL) ] )
with lymphocytosis (PR-L)[5]
Chronic Lymphocytic - 5 of 9 patients achieved PR or
_ Not specified
Leukemia (CLL) PR-L[5]

Experimental Protocols
Protocol 1: In Vitro Kinase Assay for BTK Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AS-
1763 against wild-type or mutant BTK.

Materials:
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e Recombinant human BTK (wild-type or mutant)

e AS-1763 (docirbrutinib)

» Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e ATP

o Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

e Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

o 384-well plates

Procedure:

Prepare a serial dilution of AS-1763 in DMSO, and then dilute further in kinase buffer.
e In a 384-well plate, add 2.5 pL of the diluted AS-1763 or DMSO (vehicle control).

e Add 5 pL of recombinant BTK enzyme solution to each well.

 Incubate for 10 minutes at room temperature.

« Initiate the kinase reaction by adding 2.5 pL of a solution containing ATP and the peptide
substrate. The final ATP concentration should be at or near the Km for BTK.

e Incubate the reaction for 1 hour at room temperature.

« Stop the reaction and detect the amount of ADP produced using a luminescence-based
detection reagent according to the manufacturer's instructions.

e Measure luminescence using a plate reader.
o Calculate the percent inhibition for each AS-1763 concentration relative to the DMSO control.

» Plot the percent inhibition against the logarithm of the AS-1763 concentration and fit the data
to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cell-Based Assay for BTK
Autophosphorylation

This protocol assesses the ability of AS-1763 to inhibit BTK activity within a cellular context by

measuring its autophosphorylation.

Materials:

HEK293 cells transfected with a vector expressing wild-type or mutant BTK.
AS-1763 (docirbrutinib)

Cell culture medium (e.g., DMEM with 10% FBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK.
Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed HEK293 cells expressing the BTK construct of interest in 6-well plates and allow them
to adhere overnight.

Treat the cells with varying concentrations of AS-1763 or DMSO for 2 hours.
Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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 Incubate the membrane with the anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

¢ Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Detect the signal using a chemiluminescent substrate and an imaging system.
 Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.

e Quantify the band intensities to determine the dose-dependent inhibition of BTK
autophosphorylation.[7]

Protocol 3: Apoptosis Assay in Primary CLL Cells

This protocol measures the induction of apoptosis in patient-derived Chronic Lymphocytic
Leukemia (CLL) cells following treatment with AS-1763.

Materials:

Primary CLL cells isolated from patient blood.

RPMI-1640 medium with 10% FBS.

AS-1763 (docirbrutinib)

Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit.

Flow cytometer.
Procedure:

« |solate primary CLL cells from patient samples using Ficoll-Paque density gradient
centrifugation.

e Culture the cells in RPMI-1640 medium.

o Treat the cells with AS-1763 at various concentrations (e.g., 10 nM, 100 nM, 1 uM) or DMSO
for 24 to 72 hours.[8][9]
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» Harvest the cells and wash them with cold PBS.

e Resuspend the cells in 1X Annexin V binding buffer.

e Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
e Incubate the cells in the dark for 15 minutes at room temperature.

e Analyze the cells by flow cytometry within 1 hour.

¢ Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic
cells (Annexin V and PI positive).[8]

Visualizations
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
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Caption: Mechanism of AS-1763 in overcoming drug resistance.

In Vitro Kinase Assays Cell-Based Assays Cell Viability/Apoptosis Assays Downstream Signaling Analysis In Vivo Xenograft Models Clinical Trials
(Wild-Type & Mutant BTK) (BTK Autophosphorylation) (e.g..in CLL cells) (p-PLCy2, p-ERK) (Tumor Growth Inhibition) (Phase I/ll)

Click to download full resolution via product page

Caption: Experimental workflow for evaluating a BTK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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